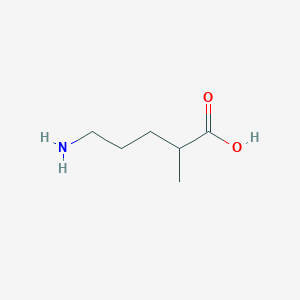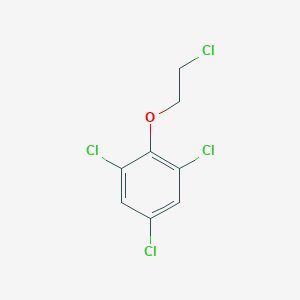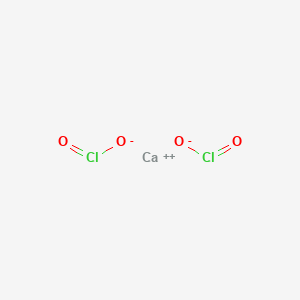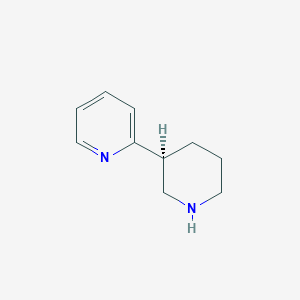
N-tert-Butyl-5-methylisoxazolium perchlorate
概述
描述
准备方法
N-tert-Butyl-5-methylisoxazolium perchlorate can be synthesized through a reaction involving tert-butylamine, methyl isoxazole, and perchloric acid. The reaction typically occurs under nitrogen atmosphere to prevent oxidation . The mixture is stirred at room temperature for several hours and then poured into iced water to precipitate the product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反应分析
N-tert-Butyl-5-methylisoxazolium perchlorate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include triethylamine, dimethylformamide (DMF), and various acids and bases . Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-tert-Butyl-5-methylisoxazolium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is used in biochemical assays and studies involving enzyme reactions.
Industry: The compound is used in the production of various chemicals and materials.
作用机制
The mechanism of action of N-tert-Butyl-5-methylisoxazolium perchlorate involves its ability to act as a condensing agent in chemical reactions. It facilitates the formation of bonds between molecules, making it useful in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
N-tert-Butyl-5-methylisoxazolium perchlorate is unique due to its specific structure and reactivity. Similar compounds include:
- N-tert-Butyl-5-methylisoxazolium chloride
- N-tert-Butyl-5-methylisoxazolium bromide
- N-tert-Butyl-5-methylisoxazolium iodide
These compounds share similar structures but differ in their counterions, which can affect their reactivity and applications .
属性
IUPAC Name |
2-tert-butyl-5-methyl-1,2-oxazol-2-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14NO.ClHO4/c1-7-5-6-9(10-7)8(2,3)4;2-1(3,4)5/h5-6H,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSXGPCFLAGJOM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](O1)C(C)(C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146981 | |
| Record name | N-t-Butyl-5-methyl isoxazolium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10513-45-8 | |
| Record name | Isoxazolium, 2-(1,1-dimethylethyl)-5-methyl-, perchlorate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10513-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-t-Butyl-5-methyl isoxazolium perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010513458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10513-45-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-t-Butyl-5-methyl isoxazolium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-butyl-5-methylisoxazolium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-tert-Butyl-5-methylisoxazolium perchlorate in the synthesis of conductive adhesives?
A1: this compound functions as a thermally latent curing reagent in the synthesis of conductive adhesives composed of epoxy resins and polyanilines (PANIs) []. This means it remains relatively unreactive at low temperatures, allowing for mixing and processing of the components, but initiates the curing reaction upon heating, leading to the formation of a solid, crosslinked conductive material.
Q2: How does the choice of polyaniline dopant affect the conductivity of the final composite material?
A2: Research indicates that the type of acid used to dope polyaniline significantly influences the conductivity of the final composite material []. For example, composites using polyaniline doped with dodecylsulfonic acid (PANI-2) exhibited higher conductivity and lower percolation thresholds compared to those doped with dodecylbenzenesulfonic acid, di(2-ethylhexyl)sulfosuccinic acid, or HCl []. This suggests that the specific interactions between the dopant and the polyaniline backbone play a crucial role in facilitating charge transport within the composite.
Q3: Beyond epoxy resins, are there other polymers compatible with this compound for conductive material synthesis?
A3: While the provided research focuses on epoxy resins, the paper mentions investigating oxetane resins as an alternative polymer []. This suggests that this compound may be compatible with other polymer systems beyond epoxy resins, potentially broadening its applications in conductive material development.
Q4: What analytical techniques were used to characterize the conductive composites and understand the role of this compound?
A4: Several analytical techniques were employed to study the synthesized composites. UV-Vis and IR spectroscopy were used to confirm that the conductive emeraldine salt form of PANI-2 was maintained after the curing reaction with this compound []. Thermal stability of the composites was investigated using TGA and DSC measurements, revealing information about their degradation temperatures and glass transition temperatures []. These techniques provide valuable insights into the structural and thermal properties of the conductive materials and help understand the role of this compound in achieving the desired properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)



